An In-depth Technical Guide to the Pentadecanedioyl-CoA Biosynthesis Pathway in Mammals
An In-depth Technical Guide to the Pentadecanedioyl-CoA Biosynthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecanedioyl-CoA is an intermediate in the metabolism of pentadecanoic acid (C15:0), a saturated odd-chain fatty acid. Its biosynthesis is a multi-step process involving ω-oxidation of pentadecanoic acid to pentadecanedioic acid, followed by its activation to the corresponding CoA thioester. This pathway is primarily active in the liver and kidneys and serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is impaired. This guide provides a comprehensive overview of the pentadecanedioyl-CoA biosynthesis pathway in mammals, including the enzymes involved, subcellular localization, and detailed experimental protocols for its investigation.
Introduction
Dicarboxylic acids (DCAs) are metabolites of fatty acids that are typically formed through the ω-oxidation pathway. While mitochondrial β-oxidation is the primary route for fatty acid degradation, ω-oxidation becomes significant when there is an excess of fatty acids or when mitochondrial function is compromised.[1][2] Odd-chain fatty acids, such as pentadecanoic acid (C15:0), which can be derived from the diet (e.g., dairy products), also undergo ω-oxidation to form odd-chain dicarboxylic acids.[1] The resulting pentadecanedioic acid is then activated to pentadecanedioyl-CoA, which enters the peroxisomal β-oxidation pathway for further catabolism.[2][3] This guide will detail the enzymatic steps, regulation, and methods for studying the biosynthesis of pentadecanedioyl-CoA.
The Biosynthesis Pathway of Pentadecanedioyl-CoA
The formation of pentadecanedioyl-CoA from pentadecanoic acid occurs in two main stages: ω-oxidation of pentadecanoic acid to pentadecanedioic acid, and the subsequent activation of pentadecanedioic acid to pentadecanedioyl-CoA.
Stage 1: ω-Oxidation of Pentadecanoic Acid
This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of three enzymatic reactions.[4]
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Hydroxylation: The terminal methyl group (ω-carbon) of pentadecanoic acid is hydroxylated to form 15-hydroxypentadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F subfamilies (e.g., CYP4A11, CYP4F2).[4][5] This step requires NADPH and molecular oxygen.[4]
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 15-oxopentadecanoic acid. This reaction is catalyzed by alcohol dehydrogenase.[4]
-
Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, forming pentadecanedioic acid. This step is catalyzed by aldehyde dehydrogenase.[4]
The net result of ω-oxidation is the conversion of a monocarboxylic acid into a dicarboxylic acid.
Stage 2: Activation to Pentadecanedioyl-CoA
Before pentadecanedioic acid can be further metabolized, it must be activated to its CoA thioester. This activation is catalyzed by a dicarboxylyl-CoA synthetase, which is present in microsomes.[6][7] The reaction requires ATP and Coenzyme A.
Pentadecanedioic acid + CoA + ATP → Pentadecanedioyl-CoA + AMP + PPi
The resulting pentadecanedioyl-CoA can then be transported into peroxisomes for β-oxidation.
Catabolism of Pentadecanedioyl-CoA via Peroxisomal β-Oxidation
Pentadecanedioyl-CoA is preferentially metabolized through the peroxisomal β-oxidation pathway.[1][7] This is a cyclical process that shortens the dicarboxylic acid chain by two carbons in each cycle, producing acetyl-CoA. For odd-chain dicarboxylyl-CoAs like pentadecanedioyl-CoA, the final cycle yields propionyl-CoA and a shorter-chain dicarboxylyl-CoA.[2][3] The key enzymes in peroxisomal β-oxidation of dicarboxylic acids include acyl-CoA oxidase (ACOX), L-bifunctional protein (LBP), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx) thiolase.[7][8]
Quantitative Data
Quantitative data for the biosynthesis of pentadecanedioyl-CoA is not extensively available in the literature. The following table summarizes general kinetic parameters for relevant enzyme families. It is important to note that these values can vary significantly depending on the specific isozyme, substrate, and experimental conditions.
| Enzyme Family | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Cytochrome P450 (CYP4A11) | Lauric Acid | 4.7 | 7.3 | [9] |
| Cytochrome P450 (CYP4F2) | Arachidonic Acid | 24 | Not Reported | [10] |
| Peroxisomal Acyl-CoA Oxidase | Dodecanedioyl-CoA | Not Reported | Not Reported | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the pentadecanedioyl-CoA biosynthesis pathway.
Protocol 1: In Vitro ω-Oxidation of Pentadecanoic Acid using Liver Microsomes
Objective: To measure the conversion of pentadecanoic acid to 15-hydroxypentadecanoic acid by liver microsomes.
Materials:
-
Rat or human liver microsomes
-
Pentadecanoic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Internal standard (e.g., deuterated 15-hydroxypentadecanoic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and pentadecanoic acid (substrate concentration range: 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (1 mM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.
-
Centrifuge the mixture to pellet the precipitated protein (10,000 x g for 10 minutes at 4°C).
-
Analyze the supernatant by LC-MS/MS to quantify the formation of 15-hydroxypentadecanoic acid.
Protocol 2: Quantification of Pentadecanedioyl-CoA in Mammalian Tissue
Objective: To measure the concentration of pentadecanedioyl-CoA in liver or kidney tissue.
Materials:
-
Freeze-clamped liver or kidney tissue
-
Internal standard (e.g., ¹³C-labeled pentadecanedioyl-CoA)
-
Acetonitrile
-
Potassium phosphate buffer (pH 5.3)
-
Solid-phase extraction (SPE) cartridges
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Homogenize the freeze-clamped tissue in a solution containing the internal standard.
-
Extract the acyl-CoAs from the tissue homogenate using an appropriate solvent system (e.g., chloroform/methanol).[12]
-
Isolate the acyl-CoA fraction using solid-phase extraction.
-
Analyze the extracted acyl-CoAs by reverse-phase HPLC coupled to a tandem mass spectrometer.[13]
-
Quantify pentadecanedioyl-CoA based on the peak area relative to the internal standard.
Protocol 3: Cell-based Assay for Pentadecanoic Acid Metabolism
Objective: To assess the overall metabolism of pentadecanoic acid in cultured cells (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium
-
[¹⁴C]-labeled pentadecanoic acid
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Incubate the cells with medium containing [¹⁴C]-labeled pentadecanoic acid for a specified time (e.g., 2-4 hours).
-
To measure fatty acid oxidation, trap the released ¹⁴CO₂ using a filter plate containing a CO₂ trapping agent.[1]
-
Quantify the trapped ¹⁴CO₂ by adding a scintillation cocktail and measuring radioactivity in a scintillation counter.[1]
-
To measure the accumulation of intracellular metabolites, lyse the cells and measure the cell-associated radioactivity.
Visualization of Pathways and Workflows
Pentadecanedioyl-CoA Biosynthesis Pathway
Caption: Overview of the pentadecanedioyl-CoA biosynthesis pathway in mammals.
Experimental Workflow for In Vitro ω-Oxidation Assay
Caption: Experimental workflow for the in vitro ω-oxidation assay.
Logical Relationship of Pentadecanedioyl-CoA Metabolism
Caption: Logical flow of pentadecanedioyl-CoA metabolism.
Conclusion
The biosynthesis of pentadecanedioyl-CoA represents an important, albeit less studied, pathway in mammalian fatty acid metabolism. It provides a mechanism for the cell to handle an excess of odd-chain fatty acids and serves as a complementary pathway to mitochondrial β-oxidation. Further research is needed to fully elucidate the quantitative aspects and regulatory mechanisms of this pathway, which could provide novel insights into metabolic diseases and potential therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the intricacies of pentadecanedioyl-CoA biosynthesis and its role in cellular physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 3. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Metabolic engineering for the production of dicarboxylic acids and diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medsciencegroup.com [medsciencegroup.com]
- 10. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
